gypenoside XLIX

Descripción

Propiedades

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEVCSJFNQWWDF-AZFNEDKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H86O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gypenoside XLIX: A Technical Guide to its Biological Source and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLIX, a dammarane-type triterpenoid (B12794562) saponin, is a key bioactive constituent isolated from the plant Gynostemma pentaphyllum. This technical guide provides a comprehensive overview of this compound, detailing its biological source, mechanism of action, and potential therapeutic applications. The document summarizes key quantitative data, provides detailed experimental methodologies for its study, and visualizes its primary signaling pathway.

Introduction

This compound is a prominent member of the gypenosides, a class of saponins (B1172615) found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family.[1][2] Also known as Jiaogulan or "Southern Ginseng," Gynostemma pentaphyllum has a long history of use in traditional medicine for treating various ailments, including hyperlipidemia, inflammation, and cardiovascular diseases.[1][2] this compound has emerged as a molecule of significant interest due to its potent and selective activation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a key regulator of lipid metabolism and inflammation.[1][2]

Biological Source

The primary and exclusive biological source of this compound is the plant Gynostemma pentaphyllum .[1][2] This herbaceous vine is widely distributed in Southern China and other parts of Asia. The leaves and aerial parts of the plant are rich in a diverse array of gypenosides, with this compound being one of the most abundant and pharmacologically active components.[3]

Quantitative Data Summary

The biological activities of this compound have been quantified in several key studies. The following tables summarize these findings.

| Parameter | Value | Assay System | Reference |

| EC₅₀ for PPAR-α Activation | 10.1 µM | PPAR-α luciferase reporter assay in HEK293 cells | [1][2] |

| Target | Effect | Concentration | Cell Line/Model | Reference |

| NF-κB Activation (LPS-induced) | Inhibition | Concentration-dependent | Murine Macrophages | [1][2] |

| NF-κB (p65) Nuclear Translocation (TNF-α-induced) | Inhibition | Not specified | THP-1 monocytes, HUVECs | [1][2] |

| VCAM-1 Promoter Activity (TNF-α-induced) | Inhibition | 0-300 µM | HUVECs | [4] |

| VCAM-1 mRNA and Protein Expression (TNF-α-induced) | Inhibition | Not specified | HUVECs | [4] |

| Atherosclerotic Lesions | Significant Reduction | Not specified | ApoE-/- mice on a high-fat choline (B1196258) diet | [5] |

| Insulin Resistance (Lipid-induced) | Alleviation | 4 mg/Kg (in vivo) | Sprague-Dawley rats | [6] |

Key Signaling Pathway: PPAR-α Activation and NF-κB Inhibition

This compound exerts its primary anti-inflammatory effects through the activation of PPAR-α. This activation leads to the downstream inhibition of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).

Caption: this compound activates PPAR-α, leading to the inhibition of NF-κB signaling.

Experimental Protocols

Isolation and Purification of this compound from Gynostemma pentaphyllum

This protocol is adapted from established methods for the extraction and purification of gypenosides.[7]

-

Extraction:

-

Air-dry the aerial parts of Gynostemma pentaphyllum and grind into a fine powder.

-

Extract the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio under reflux for 2 hours. Repeat the extraction process three times.

-

Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

-

-

Macroporous Resin Chromatography:

-

Suspend the crude extract in water and apply it to a D101 macroporous resin column.

-

Wash the column sequentially with water to remove sugars and other polar impurities, followed by a stepwise gradient of ethanol (e.g., 30%, 50%, 70%, and 95%) to elute the gypenosides.

-

Collect the fractions and monitor by thin-layer chromatography (TLC) to identify fractions rich in this compound.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Combine the this compound-rich fractions and subject them to silica gel column chromatography.

-

Elute the column with a solvent system of chloroform-methanol-water (e.g., 8:2:0.2, v/v/v).

-

Collect the fractions and monitor by TLC.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using preparative HPLC with a C18 column.

-

Use a mobile phase of acetonitrile (B52724) and water in a gradient elution.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.

-

Caption: Workflow for the isolation and purification of this compound.

PPAR-α Luciferase Reporter Assay

This assay quantifies the ability of this compound to activate PPAR-α.

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Co-transfect the cells with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0-300 µM) for 24 hours.[4] Include a vehicle control (DMSO) and a known PPAR-α agonist (e.g., Wy-14643) as a positive control.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration in each sample.

-

Western Blot for NF-κB (p65) Nuclear Translocation

This protocol assesses the effect of this compound on the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[1][2]

-

Cell Culture and Treatment:

-

Culture human umbilical vein endothelial cells (HUVECs) or THP-1 monocytes.

-

Pre-treat the cells with this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

-

Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each fraction using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (e.g., 10%).

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 (e.g., rabbit anti-p65, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal loading.

-

Real-Time Quantitative PCR (RT-qPCR) for VCAM-1 Expression

This method quantifies the effect of this compound on the mRNA expression of the adhesion molecule VCAM-1.[4]

-

Cell Culture and Treatment:

-

Culture HUVECs and treat with this compound and TNF-α as described in the Western blot protocol.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the cells using a commercial RNA isolation kit.

-

Reverse transcribe the RNA into cDNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Perform RT-qPCR using a SYBR Green-based master mix and specific primers for VCAM-1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

VCAM-1 Primer Example:

-

Forward: 5'-GTTGAAGGATGCGGGAGTAT-3'

-

Reverse: 5'-GGATTCAGGAATTTGAGGCA-3'

-

-

GAPDH Primer Example:

-

Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'

-

Reverse: 5'-TTGAGGTCATGTGGGCCATG-3'

-

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Conclusion

This compound, a natural product derived from Gynostemma pentaphyllum, demonstrates significant therapeutic potential, particularly in the context of inflammatory and cardiovascular diseases. Its well-defined mechanism of action, centered on the selective activation of PPAR-α and subsequent inhibition of the NF-κB inflammatory pathway, provides a strong rationale for its further investigation and development as a novel therapeutic agent. The experimental protocols detailed in this guide offer a foundation for researchers to explore the multifaceted biological activities of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e-century.us [e-century.us]

- 7. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]

Gypenoside XLIX: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLIX, a prominent dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. It details the molecular mechanisms underlying its therapeutic potential, focusing on key signaling pathways it modulates. Experimental protocols from pivotal studies are outlined, and quantitative data are systematically presented to facilitate comparative analysis. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex glycoside with a dammarane (B1241002) triterpene core. Its chemical structure has been elucidated through spectroscopic analysis.

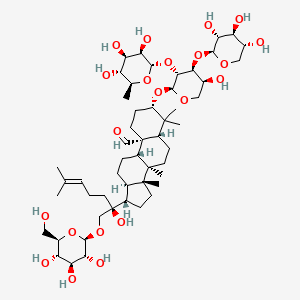

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₂H₈₆O₂₁ | [4] |

| Molecular Weight | 1047.23 g/mol | [4][5] |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | [4] |

| Physical Description | White powder | [5] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [5] |

| Purity | ≥98% (Commercially available) | [5] |

Pharmacological Properties and Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics for various diseases.[1][6] Its primary activities include anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects.

Table 2: Summary of Pharmacological Activities of this compound

| Pharmacological Activity | Key Findings |

| Anti-inflammatory | Inhibits NF-κB activation via a PPAR-α-dependent pathway.[7] Reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2] |

| Antioxidant | Mitigates oxidative damage by suppressing ROS levels and enhancing the activity of antioxidant enzymes.[1][8] |

| Neuroprotective | Alleviates ischemic stroke-related damage by promoting mitochondrial autophagy in neuronal cells and reducing intracellular ROS accumulation.[8] |

| Metabolic Regulation | Improves insulin (B600854) sensitivity and ameliorates hepatic steatosis.[2] Reduces atherosclerosis by regulating intestinal microbiota and alleviating inflammation.[9] |

| Hepatoprotective | Shows protective effects against fatty liver.[10][11] |

| Cardioprotective | Possesses anti-atherogenic effects.[9] |

Molecular Mechanisms and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.

PI3K/AKT/FOXO1 Signaling Pathway in Ischemic Stroke

In the context of ischemic stroke, this compound has been shown to provide neuroprotection by activating the PI3K/AKT/FOXO1 signaling pathway. This activation promotes mitochondrial autophagy in neuronal cells and reduces the accumulation of reactive oxygen species (ROS), thereby mitigating cellular damage.[8]

References

- 1. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS:94987-08-3 | Manufacturer ChemFaces [chemfaces.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. e-century.us [e-century.us]

- 11. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside XLIX: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside XLIX, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details the experimental protocols for its extraction and characterization, and presents quantitative data from relevant studies. Furthermore, this document elucidates the molecular mechanism of this compound, focusing on its role as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator and its subsequent inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway.

Discovery and Structural Elucidation

This compound is one of many dammarane-type glycosides that have been isolated from the methanol (B129727) extract of the aerial parts of Gynostemma pentaphyllum.[1] While numerous studies have investigated the rich saponin profile of this plant, a 2004 publication in the Journal of Natural Products identified this compound alongside the discovery of fifteen new dammarane (B1241002) glycosides.[1][2] The structure of this compound was elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1][3]

Isolation and Purification of this compound

The isolation of this compound from Gynostemma pentaphyllum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Extraction and Preliminary Fractionation

-

Plant Material Preparation : Dried aerial parts of Gynostemma pentaphyllum are pulverized to a coarse powder.

-

Solvent Extraction : The powdered plant material is subjected to extraction with methanol (MeOH).[1][3] Other solvents such as ethanol (B145695) and hot water have also been used for the extraction of gypenosides.

-

Concentration : The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

Suspension and Partitioning : The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Gypenosides, being polar glycosides, are typically enriched in the n-butanol fraction.

Experimental Protocol: Chromatographic Purification

-

Macroporous Resin Chromatography : The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20). The column is washed with water to remove highly polar impurities, followed by elution with a gradient of methanol in water (e.g., 30%, 60%, and 95% methanol) to collect different saponin fractions.

-

Silica (B1680970) Gel Chromatography : Fractions enriched with this compound are further purified by silica gel column chromatography. Elution is typically performed with a gradient of methanol in chloroform (B151607) or ethyl acetate.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative RP-HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile (B52724) in water.

Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Analysis

The quantification of this compound in plant extracts and biological matrices is primarily performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

| Parameter | Method | Details | Reference |

| Instrumentation | UPLC-MS/MS | ACQUITY UPLC BEH C18 column; Mobile phase: acetonitrile and 0.1% formic acid in water (gradient elution) | |

| Detection Mode | ESI Negative | Multiple Reaction Monitoring (MRM) | |

| MRM Transition | m/z 1045.5 → 118.9 | Cone Voltage: 70 V; Collision Voltage: 70 V | |

| Content in G. longipes | UPLC-CAD | 5.16–23.02 mg/g in wild or cultivated samples |

Biological Activity: PPAR-α Dependent Inhibition of NF-κB

This compound has been identified as a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4] This activity is central to its anti-inflammatory effects, which are mediated through the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway.

Experimental Protocol: Luciferase Reporter Assay for PPAR-α Activation

-

Cell Culture and Transfection : Human embryonic kidney 293 (HEK293) cells are cultured and transiently transfected with a PPAR-α expression vector and a luciferase reporter plasmid containing PPAR response elements (PPRE).

-

Treatment : Transfected cells are treated with varying concentrations of this compound. A known PPAR-α agonist (e.g., Wy-14643) is used as a positive control.

-

Luciferase Assay : After incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. An increase in luciferase activity indicates the activation of PPAR-α.

Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound, by activating PPAR-α, interferes with this pathway. Activated PPAR-α can inhibit the NF-κB signaling cascade, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This ultimately leads to a reduction in the expression of inflammatory mediators.

This compound Signaling Pathway Diagram

Caption: Mechanism of this compound in inhibiting the NF-κB pathway via PPAR-α activation.

Conclusion

This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. The established protocols for its isolation and purification, coupled with robust analytical methods for its quantification, provide a solid foundation for further research and development. The elucidation of its PPAR-α dependent inhibitory effect on the NF-κB signaling pathway offers a clear mechanism of action, paving the way for its potential use in the development of novel therapeutics for inflammatory diseases. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this potent phytochemical.

References

Gypenoside XLIX: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Bioactivities of Gypenoside XLIX

This technical guide provides a comprehensive overview of this compound, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Gynostemma pentaphyllum. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. This document details its chemical properties, quantitative biological data, relevant experimental protocols, and the key signaling pathway it modulates.

Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 94987-08-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₅₂H₈₆O₂₁ | [4][5][7][8] |

| Molecular Weight | 1047.23 g/mol | [2][4][8] |

| Botanical Source | Gynostemma pentaphyllum (Thunb.) Makino | [1] |

| Compound Type | Triterpenoid Saponin | [2] |

Quantitative Biological Activity

This compound has been shown to exhibit a range of biological activities, primarily centered around its function as a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator. This activity leads to the modulation of inflammatory pathways. The following table summarizes key quantitative data from various studies.

| Biological Effect | Cell Line / Model | Concentration / Dosage | Outcome |

| Inhibition of NF-κB Promoter Activity | Human monocytic THP-1 cells | 0-300 µM (concentration-dependent) | Inhibition of LPS-induced tissue factor promoter activity. |

| Inhibition of VCAM-1 Promoter Activity | Human Umbilical Vein Endothelial Cells (HUVECs) | 0-300 µM (concentration-dependent) | Inhibition of TNF-α-induced VCAM-1 promoter activity.[9] |

| Attenuation of Hepatic Inflammation | RAW264.7 macrophages (in vitro) | 40 µM | Attenuation of LPS-induced inflammation.[3] |

| Attenuation of Hepatic Injury | Cecum ligation and puncture (CLP) mouse model (in vivo) | Not specified in abstract | Attenuation of septic liver injury.[3] |

| Treatment of Fatty Liver | Hepatocytes (in vitro) | 50 µM | Reversal of lipid mixture-induced gene expression changes associated with fatty liver.[10] |

| Improvement of Insulin (B600854) Resistance | Sprague-Dawley rats (in vivo) | 4 mg/kg (bolus i.v. injection) | Alleviation of lipid-induced insulin resistance. |

| Pharmacokinetics (Oral) | Sprague-Dawley rats | 5 mg/kg | Very low oral bioavailability (0.14%).[7] |

| Pharmacokinetics (Intravenous) | Sprague-Dawley rats | 1 mg/kg | Short half-life.[7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the bioactivity of this compound.

PPAR-α Dependent Inhibition of NF-κB Activation

-

Objective: To demonstrate that this compound inhibits NF-κB activation through a PPAR-α dependent mechanism.

-

Cell Lines: Human monocytic THP-1 cells, Human Embryonic Kidney 293 (HEK293) cells.[1][2]

-

Methodology:

-

Cell Culture and Transfection: THP-1 or HEK293 cells are cultured under standard conditions. For reporter assays, cells are transfected with a luciferase reporter construct driven by an NF-κB responsive promoter. To demonstrate PPAR-α selectivity, HEK293 cells can be co-transfected with expression vectors for PPAR-α, PPAR-β/δ, or PPAR-γ1.[1][2]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0-300 µM) for a specified period. To confirm PPAR-α dependency, a selective PPAR-α antagonist, such as MK-886, is added prior to this compound treatment.[1][2]

-

Stimulation: Inflammation is induced using lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[1][2]

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured to quantify NF-κB promoter activity.

-

Western Blot Analysis: To further confirm the mechanism, the expression and localization of key NF-κB pathway proteins are analyzed. Cytosolic and nuclear fractions are separated to assess the translocation of the p65 subunit of NF-κB. The levels of the inhibitory protein I-κBα in the cytosol are also measured.[1][2]

-

Inhibition of VCAM-1 Expression in Endothelial Cells

-

Objective: To evaluate the inhibitory effect of this compound on cytokine-induced vascular cell adhesion molecule-1 (VCAM-1) expression.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).[9]

-

Methodology:

-

Cell Culture and Transfection: HUVECs are cultured and transfected with a VCAM-1 promoter-luciferase reporter construct (pVCAM-1-LUC).[9]

-

Treatment and Stimulation: Cells are treated with this compound (0-300 µM) followed by stimulation with TNF-α to induce VCAM-1 expression.[9]

-

Gene Expression Analysis:

-

Protein Expression Analysis:

-

Pharmacokinetic Analysis in Rats

-

Objective: To determine the pharmacokinetic profile and bioavailability of this compound.

-

Animal Model: Male Sprague-Dawley rats (220–250 g).[7]

-

Methodology:

-

Drug Administration: A cohort of rats is administered this compound intravenously (e.g., 1 mg/kg), and another cohort receives it orally (e.g., 5 mg/kg).[7]

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points post-administration (e.g., 0.0833, 0.25, 1, 2, 4, 6, 8, 12 hours).[7]

-

Sample Preparation: Plasma is separated by centrifugation. A 50 µL aliquot of plasma is deproteinized by adding 150 µL of acetonitrile-methanol (9:1, v/v) containing an internal standard. After vortexing and centrifugation, the supernatant is collected for analysis.[7][11]

-

UPLC-MS/MS Analysis: The concentration of this compound in the plasma samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[7][11]

-

Data Analysis: Pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), and oral bioavailability are calculated using appropriate software.[7]

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its analysis.

References

- 1. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound alleviates acute liver injury: Emphasis on NF-κB/PPAR-α/NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway – Kudos: Growing the influence of research [growkudos.com]

- 6. e-century.us [e-century.us]

- 7. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Ameliorate High-Fat Diet-Induced Atherosclerosis via Regulating Intestinal Microbiota, Alleviating Inflammatory Response and Restraining Oxidative Stress in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Gypenoside XLIX: A Technical Guide to its Natural Abundance and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of gypenoside XLIX, a dammarane-type triterpenoid (B12794562) saponin (B1150181) of significant interest for its potential therapeutic properties. The document details its prevalence in various plant species, with a focus on the genus Gynostemma, and presents detailed experimental protocols for its extraction and quantification.

Natural Abundance of this compound

This compound is a prominent saponin primarily found in plants of the Gynostemma genus, commonly known as Jiaogulan or Southern Ginseng. While research has identified a wide array of gypenosides, this compound, along with Gypenoside A, is considered one of the two main saponins (B1172615) in Gynostemma pentaphyllum[1]. This indicates a high relative abundance within this species.

Quantitative data on the precise concentration of this compound in Gynostemma pentaphyllum is not extensively available in publicly accessible literature. However, studies on related species and the distribution of total gypenosides provide valuable insights.

Table 1: Quantitative Data on Gypenoside Abundance

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Gynostemma longipes | Wild or cultivated | This compound | 5.16–23.02 mg/g | [2] |

| Gynostemma pentaphyllum | Leaves | Total Gypenosides | Higher concentration than stems and roots | [3] |

| Gynostemma pentaphyllum | Stems | Total Gypenosides | Intermediate concentration | [3] |

| Gynostemma pentaphyllum | Roots | Total Gypenosides | Lower concentration than leaves and stems | [3] |

It is important to note that the concentration of gypenosides can vary significantly based on factors such as the specific variety of the plant, geographical origin, cultivation conditions, and harvesting time[4][5]. To date, there is no significant evidence of this compound being naturally present in plant species outside of the Gynostemma genus.

Experimental Protocols

Accurate quantification of this compound is crucial for research and development. The following sections detail established methodologies for its extraction and analysis.

Extraction of this compound from Plant Material

A common method for extracting gypenosides from Gynostemma pentaphyllum involves solvent extraction.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

-

Extraction:

-

Weigh a specific amount of the powdered plant material (e.g., 1.0 g).

-

Add a defined volume of 70% ethanol (B145695) (e.g., 50 mL).

-

Perform extraction using ultrasonication for a set duration (e.g., 30 minutes) at a controlled temperature.

-

Alternatively, reflux extraction can be employed.

-

-

Filtration: Filter the extract through filter paper to separate the solid plant material from the liquid extract.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.

-

Purification (Optional): The crude extract can be further purified using column chromatography on macroporous resin (e.g., D101).

-

Load the extract onto the column.

-

Wash with deionized water to remove impurities.

-

Elute the gypenosides with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).

-

Collect the fractions containing this compound.

-

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

-

UPLC System: An Acquity UPLC system or equivalent.

-

Column: A reversed-phase column, such as an ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)[4].

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Flow Rate: Approximately 0.3 mL/min[4].

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C[4].

-

Injection Volume: Typically 1-5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for gypenosides[4].

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for this compound would need to be optimized on the specific instrument but can be found in the literature.

Sample Preparation for UPLC-MS/MS:

-

Dissolve the dried extract in a suitable solvent, typically methanol (B129727) or a methanol-water mixture.

-

Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.

-

Prepare a series of standard solutions of purified this compound at known concentrations to generate a calibration curve.

Gypenoside Biosynthesis Pathway

The biosynthesis of gypenosides, including this compound, is a complex process that begins with the isoprenoid pathway. The following diagram illustrates the key steps in the formation of the dammarane-type saponin backbone.

Caption: Proposed biosynthetic pathway of gypenosides.

This guide serves as a foundational resource for professionals engaged in the study and development of this compound. Further research is warranted to fully elucidate the quantitative distribution of this promising compound in nature.

References

- 1. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 5. researchgate.net [researchgate.net]

Gypenoside XLIX: A Deep Dive into its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of gypenoside XLIX, a major active saponin (B1150181) isolated from Gynostemma pentaphyllum. The document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways involved in its antioxidant action.

Core Antioxidant Activities of this compound

This compound has demonstrated significant antioxidant effects, primarily through the modulation of endogenous antioxidant systems and key signaling pathways, rather than direct free radical scavenging. Studies suggest that its principal mechanism involves mitigating oxidative damage by suppressing reactive oxygen species (ROS) levels and enhancing the activity of crucial antioxidant enzymes.

In Vitro Antioxidant Activity of Structurally Related Gypenosides

While specific in vitro free radical scavenging data for this compound is limited in the reviewed literature, studies on structurally similar gypenosides, such as gypenoside XLVI and gypenoside L, provide insights into the general antioxidant capacity of this class of compounds. It is noteworthy that many saponins (B1172615) exhibit modest direct free radical scavenging, but excel at augmenting cellular antioxidant defenses.

| Compound | Assay | Concentration (µg/mL) | Scavenging Activity (%) | IC50 (µg/mL) |

| Gypenoside XLVI | DPPH | 800 | 34.07 | Not Determined |

| Gypenoside L | DPPH | 800 | 32.91 | Not Determined |

| Gypenoside XLVI | ABTS | 800 | 93.10 | Not Determined |

| Gypenoside L | ABTS | 800 | 66.19 | Not Determined |

Data from: Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino.

In Vivo and Cellular Antioxidant Effects of this compound

This compound has been shown to exert potent antioxidant effects in various cellular and animal models of oxidative stress. A key mechanism is the upregulation of endogenous antioxidant enzymes.

| Model | Treatment | Measured Parameter | Result |

| Ischemic Stroke (MCAO rats) | This compound | SOD, GSH-Px, CAT levels in brain tissue | Significantly higher than MCAO group (p < 0.001)[1] |

| Sepsis-induced Splenic Injury (mice) | This compound | SOD, GSH, T-AOC activities | Enhanced antioxidant activities[2] |

| Sepsis-induced Splenic Injury (mice) | This compound | MDA levels | Reduced lipid peroxidation index[2] |

| High-Fat Diet-Induced Atherosclerosis (ApoE-/- mice) | This compound | SOD and GSH-Px activities | Increased[3] |

| High-Fat Diet-Induced Atherosclerosis (ApoE-/- mice) | This compound | MDA concentration | Decreased[3] |

| Oxygen-Glucose Deprivation (OGD) in Neuronal Cells | This compound | ROS levels | Significantly lower than OGD group (p < 0.001)[1] |

| Septic Acute Lung Injury (mice) | This compound | ROS levels | Inhibited[4] |

Key Signaling Pathways in this compound-Mediated Antioxidant Defense

This compound modulates several critical signaling pathways to exert its antioxidant effects. These include the PI3K/AKT/FOXO1, Sirt1/Nrf2, and NF-κB pathways.

PI3K/AKT/FOXO1 Signaling Pathway

This compound has been shown to activate the PI3K/AKT signaling pathway, which in turn inhibits the downstream transcription factor FOXO1.[1] This pathway is crucial for promoting cell survival and mitigating oxidative stress-induced apoptosis.

Sirt1/Nrf2 Signaling Pathway

This compound can activate the Sirt1/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[4] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.

NF-κB Signaling Pathway

This compound has been found to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses and oxidative stress. By suppressing NF-κB, this compound can reduce the expression of pro-inflammatory and pro-oxidant genes.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

-

Objective: To evaluate the neuroprotective and antioxidant effects of this compound in a model of ischemic stroke.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Induction of focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.

-

This compound administered intraperitoneally at the beginning of reperfusion.

-

After 24 hours of reperfusion, brain tissues were collected.

-

-

Endpoint Analysis:

-

Infarct volume measurement using TTC staining.

-

Neurological deficit scoring.

-

Measurement of SOD, GSH-Px, and CAT levels in brain homogenates using commercial ELISA kits.

-

Western blot analysis of PI3K, p-PI3K, Akt, p-Akt, and FOXO1 protein expression.

-

Cellular Oxygen-Glucose Deprivation (OGD) Model

-

Objective: To investigate the protective effects of this compound against ischemia-reperfusion injury at the cellular level.

-

Cell Line: Neuronal cell lines (e.g., PC12 or primary cortical neurons).

-

Procedure:

-

Cells were cultured in glucose-free medium in a hypoxic chamber (95% N2, 5% CO2) for a specified period (e.g., 4 hours) to induce OGD.

-

Reperfusion was initiated by returning the cells to normal glucose-containing medium and normoxic conditions.

-

This compound was added to the culture medium during the reperfusion phase.

-

-

Endpoint Analysis:

-

Cell viability assessed by MTT or CCK-8 assay.

-

Measurement of intracellular ROS levels using fluorescent probes like DCFH-DA.

-

Western blot analysis of signaling pathway proteins.

-

In Vitro DPPH and ABTS Radical Scavenging Assays

-

Objective: To determine the direct free radical scavenging capacity of gypenosides.

-

DPPH Assay Protocol:

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Different concentrations of the test compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at approximately 517 nm.

-

The percentage of scavenging activity is calculated relative to a control without the sample.

-

-

ABTS Assay Protocol:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

After a short incubation period, the absorbance is measured at 734 nm.

-

The percentage of scavenging activity is calculated.

-

Conclusion

This compound presents a compelling profile as a potent antioxidant agent. Its primary mechanism of action appears to be the enhancement of endogenous antioxidant defenses through the modulation of key signaling pathways, including PI3K/AKT/FOXO1 and Sirt1/Nrf2, and the suppression of the pro-inflammatory and pro-oxidant NF-κB pathway. While its direct free radical scavenging activity may be modest, its ability to bolster the cellular antioxidant machinery makes it a promising candidate for further investigation in the development of therapies for oxidative stress-related diseases. Future research should aim to further elucidate the specific molecular targets of this compound and to bridge the gap between the extensive in vivo and cellular data and more detailed in vitro antioxidant characterization.

References

- 1. Bioassay-guided isolation and identification of anticancer and antioxidant compounds from Gynostemma pentaphyllum (Thunb.) Makino - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02803F [pubs.rsc.org]

- 2. This compound, a naturally occurring PPAR-alpha activator, inhibits cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside XLIX as a dammarane-type triterpene saponin

An In-Depth Technical Guide to Gypenoside XLIX: A Dammarane-Type Triterpene Saponin (B1150181)

Introduction

This compound is a prominent dammarane-type triterpene saponin isolated from Gynostemma pentaphyllum (Thunb.) Makino, a perennial herb belonging to the Cucurbitaceae family.[1][2][3][4] Also known as "Southern Ginseng," Gynostemma pentaphyllum has been used for centuries in traditional Chinese medicine for its diverse health benefits, including anti-aging, blood lipid regulation, and anti-inflammatory properties.[5][6] this compound, as one of its major active components, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities.[6][7]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical properties, biological activities, and underlying molecular mechanisms, supported by quantitative data and detailed experimental protocols.

Chemical Properties and Structure

This compound is a complex glycoside characterized by a dammarane (B1241002) triterpenoid (B12794562) aglycone linked to sugar moieties.[6][8] Its specific chemical structure contributes to its diverse biological functions.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₈₆O₂₁ | [9] |

| Molecular Weight | 1047.2 g/mol | [9] |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | [9] |

| CAS Number | 94987-08-3 | [10] |

Figure 1: Chemical Structure of this compound.[8]

Biological Activities and Mechanisms of Action

This compound exhibits a range of pharmacological effects by modulating key cellular signaling pathways. Its primary activities include anti-inflammatory, antioxidant, anti-apoptotic, and metabolic regulatory functions.

Anti-inflammatory and Antioxidant Activity

This compound demonstrates potent anti-inflammatory and antioxidant properties, which are crucial for its protective effects in various disease models.

-

Sepsis-Induced Intestinal Injury: In a mouse model of sepsis induced by cecum ligation and puncture (CLP), this compound (40 mg/kg, intraperitoneal injection) was shown to alleviate intestinal damage.[11] It achieves this by inhibiting the nuclear factor kappa B (NF-κB) pathway and the activation of the NLRP3 inflammasome, thereby reducing the inflammatory response.[11] Concurrently, it activates the Nrf2-Keap1 pathway, which boosts the levels of antioxidant enzymes and reduces the accumulation of reactive oxygen species (ROS).[11]

-

Insulin (B600854) Resistance: In lipid-infused rats, this compound was found to suppress the IKKβ/NF-κB signaling pathway in both the liver and gastrocnemius muscle.[7] This inhibition leads to a reduction in the mRNA expression of proinflammatory genes such as TNF-α, IL-1β, and IL-6.[7]

-

Atherosclerosis: In ApoE−/− mice fed a high-fat diet, this compound administration helped alleviate atherosclerosis by reducing the inflammatory response and oxidative stress.[5]

Caption: this compound's mechanism in sepsis-induced intestinal injury.

Regulation of Insulin Sensitivity

This compound has shown potential as a therapeutic agent against insulin resistance. In a study using lipid-infused rats, a bolus intravenous injection of this compound (4 mg/kg) improved whole-body insulin sensitivity.[7] The mechanism involves the attenuation of the lipid-induced impairment of the IRS1/PI3K/Akt insulin signaling pathway in the liver and gastrocnemius muscle.[7] This action is linked to its anti-inflammatory properties, specifically the suppression of the IKKβ/NF-κB pathway.[7]

Caption: this compound's mechanism in improving insulin sensitivity.

Neuroprotection

This compound exhibits neuroprotective effects in the context of ischemic stroke. Studies using middle cerebral artery occlusion (MCAO) animal models and oxygen-glucose deprivation (OGD)-induced cell injury models have elucidated its mechanism.[12] It directly interacts with and activates the PI3K/AKT signaling pathway, which in turn suppresses the transcription factor FOXO1.[12] This cascade promotes mitochondrial autophagy (mitophagy) by increasing the expression of Beclin-1, LC3, PINK1, and Parkin, while reducing p62 levels.[12] The outcome is reduced neuronal apoptosis, decreased infarct volume, and improved neurological function.[12]

Caption: this compound's neuroprotective mechanism in ischemic stroke.

Cardiovascular and Hepatoprotective Effects

-

PPAR-α Activation: this compound is a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) activator.[6][13] This activity allows it to inhibit the cytokine-induced overexpression of vascular cell adhesion molecule-1 (VCAM-1) in human endothelial cells, a key process in the development of atherosclerosis.[6][13]

-

Fatty Liver Disease: In a genome-wide analysis of fatty liver cells, this compound treatment was shown to normalize the expression of differentially expressed genes.[6] It primarily mediates glycerophospholipid metabolism, bile secretion, and fatty acid degradation signaling pathways.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 4.1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Reference |

| t₁/₂ (half-life) | - | 1.8 ± 0.6 h | [14] |

| AUC (0-t) (ng/mL·h) | 2153.2 ± 415.7 | 14.8 ± 4.5 | [14] |

| Bioavailability (F) | - | 0.14% | [14] |

| Linear Range (UPLC-MS/MS) | 2–3000 ng/mL | 2–3000 ng/mL | [14][15] |

| Lower Limit of Quantification | 2 ng/mL | 2 ng/mL | [14][15] |

Note: The low oral bioavailability suggests that this compound is poorly absorbed from the gastrointestinal tract or undergoes significant first-pass metabolism.

Table 4.2: Efficacy Data from In Vivo and In Vitro Studies

| Study Type | Model | Treatment | Key Finding | Result | Reference |

| Neuroprotection | OGD-induced neuronal injury | 12.5 μM this compound | Increased cell viability | p < 0.01 | [12] |

| Reduced apoptosis | p < 0.01 | [12] | |||

| Reduced ROS levels | p < 0.001 | [12] | |||

| Neuroprotection | MCAO rat model | This compound | Reduced infarct volume | p < 0.001 | [12] |

| Reduced brain edema | p < 0.01 | [12] | |||

| Reduced TUNEL-positive cells | p < 0.001 | [12] | |||

| Increased antioxidant enzymes | p < 0.001 | [12] | |||

| Insulin Sensitivity | Lipid-infused rats | 4 mg/kg this compound (IV) | Improved whole-body insulin sensitivity | Significant improvement | [7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducing and expanding upon existing research.

Animal Models

-

Sepsis-Induced Intestinal Injury Model:

-

Animal: C57BL/6 mice.

-

Procedure: Cecum ligation and puncture (CLP) surgery is performed to induce sepsis.

-

Treatment: this compound (e.g., 40 mg/kg) is administered via intraperitoneal injection.

-

Analysis: Intestinal tissues are collected for pathological examination (H&E staining), tight junction protein expression analysis (Western blot or IHC), and assessment of inflammatory and oxidative stress markers.[11]

-

-

Insulin Resistance Model:

-

Animal: Male Sprague-Dawley rats (200-300 g).[7]

-

Procedure: A 3-hour intravenous infusion of 6.6% intralipid (B608591) is administered to induce acute insulin resistance.[7]

-

Treatment: A bolus intravenous injection of this compound (e.g., 4 mg/kg) is given prior to the lipid infusion.[7]

-

Analysis: A hyperinsulinemic-euglycemic clamp is performed during the last 2 hours to assess whole-body insulin sensitivity. Tissue samples (liver, muscle) are collected to analyze signaling pathways (Western blot) and gene expression (RT-PCR).[7]

-

-

Ischemic Stroke Model:

-

Animal: Sprague Dawley rats.

-

Procedure: Middle cerebral artery occlusion (MCAO) is performed to induce focal cerebral ischemia.

-

Treatment: this compound is administered at specified doses and time points post-MCAO.

-

Analysis: Neurological deficits are scored. Brains are harvested to measure infarct volume (TTC staining), brain water content (edema), neuronal apoptosis (TUNEL assay), and mitochondrial function.[12]

-

In Vitro Assays

-

UPLC-MS/MS for Pharmacokinetic Analysis:

-

Sample Preparation: Rat plasma (50 μL) is deproteinized using 150 μL of an acetonitrile-methanol mixture (9:1, v/v) containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[15]

-

Chromatography: Separation is achieved on a UPLC BEH C18 column.

-

Mass Spectrometry: Detection is performed using electrospray ionization in negative-ion mode, with quantitative analysis in multiple reaction monitoring (MRM) mode. Monitored transition for this compound is m/z 1045.5 ⟶ 118.9.[14][15]

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To validate the direct binding of this compound to a target protein (e.g., PI3K).[12]

-

Procedure:

-

Treat cells (e.g., rat primary hippocampal neurons) with this compound (e.g., 12.5 μM) or a vehicle control for 4 hours.

-

Lyse the cells and aliquot the lysate.

-

Heat the aliquots at a range of temperatures (e.g., 42°C to 69°C) for a set time.

-

Centrifuge to separate aggregated proteins from the soluble fraction.

-

Analyze the amount of soluble target protein remaining at each temperature using Western blot.

-

-

Analysis: A shift in the melting curve indicates direct binding of the compound to the target protein.[12]

-

-

Cell Viability and Apoptosis Assays:

-

Cell Viability: The CCK-8 assay is used to measure the metabolic activity of cells, which correlates with cell viability. Absorbance is read at 450 nm.[12]

-

Apoptosis: Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is used to quantify the percentage of apoptotic and necrotic cells. The TUNEL assay is used to detect DNA fragmentation in tissue sections, a hallmark of late-stage apoptosis.[12]

-

Caption: A general experimental workflow for evaluating this compound.

Conclusion

This compound is a multifaceted dammarane-type triterpene saponin with significant therapeutic potential. Its ability to modulate critical signaling pathways involved in inflammation, oxidative stress, apoptosis, and metabolism positions it as a promising lead compound for the development of new drugs targeting a range of conditions, including sepsis, metabolic disorders, ischemic stroke, and cardiovascular diseases. The low oral bioavailability presents a challenge for clinical translation, suggesting that future research should focus on formulation strategies to enhance its delivery and efficacy. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for further investigation into the pharmacological applications of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. New dammarane-type triterpenoid saponins from Gynostemma pentaphyllum and their Sirt1 agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Dammarane-Type Saponins from Gynostemma pentaphyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eight new dammarane-type triterpenoid saponins from Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of this compound on fatty liver cell gene expression in vitro: a genome-wide analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C52H86O21 | CID 16007240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 94987-08-3 [chemicalbook.com]

- 11. This compound alleviates intestinal injury by inhibiting sepsis-induced inflammation, oxidative stress, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibiting PI3K/AKT/FOXO1 signaling pathway mediated neuronal mitochondrial autophagy to improve patients with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Determination of Gypenoside A and this compound in Rat Plasma by UPLC-MS/MS and Applied to the Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Gypenoside XLIX: A Toxicological and Pharmacological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and pharmacological data available for Gypenoside XLIX, a prominent dammarane-type glycoside isolated from Gynostemma pentaphyllum. This document is intended to serve as a resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound, a major active component of the traditional medicinal herb Gynostemma pentaphyllum, has garnered significant scientific interest for its diverse pharmacological activities.[1] Extensive research highlights its potent anti-inflammatory, antioxidant, and metabolic regulatory properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the metabolic regulator PPAR-α.[2][3]

Despite the promising therapeutic potential, a formal toxicological profile for purified this compound is not well-established in publicly available literature. Safety data is primarily derived from studies on standardized extracts of Gynostemma pentaphyllum. These studies collectively suggest a low toxicity profile for gypenoside-containing extracts, with high doses being well-tolerated in acute, subchronic, and chronic animal studies. However, the absence of specific data on the purified compound necessitates a cautious approach to its clinical development. This guide synthesizes the available preclinical data to inform future research and development efforts.

Toxicological Profile

Direct toxicological studies on isolated this compound are limited. A safety data sheet for this compound indicates that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[4]

However, safety assessments of various Gynostemma pentaphyllum extracts, which contain this compound as a component, provide valuable insights into the potential safety of this class of compounds. These studies consistently demonstrate a low level of toxicity.

Table 1: Summary of Toxicological Studies on Gynostemma pentaphyllum Extracts

| Study Type | Test Substance | Animal Model | Dose(s) | Duration | Key Findings | Reference |

| Acute Oral Toxicity | Standardized Water Extract (6% gypenosides) | Female Sprague-Dawley Rats | 5000 mg/kg (single dose) | 14 days | No mortality or toxic signs observed. LD50 > 5000 mg/kg. | [1] |

| Acute Oral Toxicity | Hydrogen-Rich G. pentaphyllum Distillate | Male & Female Sprague-Dawley Rats | 2500 and 5000 mg/kg (single dose) | 14 days | No mortality or compound-related adverse effects. NOAEL > 5000 mg/kg. | [5][6] |

| Subchronic Toxicity | Standardized Water Extract (6% gypenosides) | Male & Female Sprague-Dawley Rats | 1000 mg/kg/day | 90 days | No lethal or harmful effects. Minor changes in some blood parameters were within normal physiological ranges. | [1] |

| Chronic Toxicity | Water Extract | Wistar Rats | Up to 750 mg/kg/day | 6 months | No significant dose-related toxic effects observed. | [7][8] |

Key Observations:

-

Acute Safety: Single oral doses of G. pentaphyllum extracts up to 5000 mg/kg did not result in mortality or signs of toxicity in rats.[1][5][6]

-

Repeated Dose Safety: Long-term administration of extracts at doses up to 1000 mg/kg/day for 90 days and 750 mg/kg/day for 6 months did not produce significant toxic effects in rats.[1][7][8]

-

No-Observed-Adverse-Effect Level (NOAEL): For a hydrogen-rich distillate, the NOAEL was determined to be above 5000 mg/kg in an acute study.[5][6] For a standardized water extract, a 90-day study supports a NOAEL of at least 1000 mg/kg/day.[1]

Limitations: The available data is for extracts, not purified this compound. The exact concentration of this compound in these extracts is not always specified. Further studies, including genotoxicity assays (e.g., Ames test, micronucleus assay) and reproductive toxicity studies on the isolated compound, are required to establish a comprehensive safety profile.

Pharmacological Profile and Mechanism of Action

This compound exhibits a range of pharmacological effects that are primarily linked to its anti-inflammatory and antioxidant activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.

Table 2: Summary of Pharmacological Effects of this compound

| Pharmacological Effect | Model System | Key Findings | Potential Mechanism | Reference |

| Anti-Inflammatory | Human THP-1 monocytic cells; Murine macrophages | Inhibited LPS-induced NF-κB activation.[2][3][9] | PPAR-α activation, inhibition of IκBα degradation and NF-κB p65 nuclear translocation. | [1][2][3][9] |

| Anti-Inflammatory | Human endothelial cells (HUVECs) | Inhibited TNF-α-induced VCAM-1 expression.[6] | PPAR-α dependent pathway. | [6] |

| Antioxidant | Sepsis-induced intestinal injury model | Reduced excessive accumulation of reactive oxygen species (ROS). | Activation of the Nrf2-Keap1 pathway. | [5] |

| Metabolic Regulation | Lipid-infused Sprague-Dawley rats | Improved insulin (B600854) sensitivity and attenuated impairment of the IRS1/PI3K/Akt insulin signaling pathway. | Suppression of the IKKβ/NF-κB pathway. | [1] |

| Hepatoprotective | Cecum ligation and puncture (CLP)-induced liver injury in mice | Attenuated hepatic inflammatory injury and lipid accumulation. | Inhibition of TLR4-mediated NF-κB pathway, activation of PPAR-α. | [8] |

| Cardioprotective | ApoE−/− mice on a high-fat diet | Reduced atherosclerotic lesions. | Regulation of intestinal microbiota, alleviation of inflammation, and restraint of oxidative stress. | [10] |

Key Signaling Pathways

This compound demonstrates potent anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway. It prevents the degradation of IκBα, which in turn blocks the translocation of the active p65 subunit of NF-κB into the nucleus. This action suppresses the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[1] This inhibition has been shown to be dependent on its activation of PPAR-α.[2][3][9]

References

- 1. Toxicity evaluation of standardized extract of Gynostemma pentaphyllum Makino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a naturally occurring gynosaponin, PPAR-alpha dependently inhibits LPS-induced tissue factor expression and activity in human THP-1 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Cytotoxicity and acute toxicity evaluation of hydrogen-rich Gynostemma pentaphyllum Makino distillate | Journal of Applied and Natural Science [journals.ansfoundation.org]

- 6. journals.ansfoundation.org [journals.ansfoundation.org]

- 7. Chronic toxicity of Gynostemma pentaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound isolated from Gynostemma pentaphyllum inhibits nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Method for Extracting Gypenoside XLIX from Gynostemma pentaphyllum: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside XLIX is a dammarane-type saponin (B1150181) found in Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and metabolism-regulating properties. These attributes make this compound a promising candidate for further investigation in drug discovery and development. This document provides detailed application notes and protocols for the efficient extraction and purification of this compound from G. pentaphyllum.

Data Presentation: Extraction and Purification Parameters

The following tables summarize key quantitative data for the extraction and purification of gypenosides, including specific conditions relevant to obtaining this compound.

Table 1: Ultrasound-Assisted Extraction (UAE) of Gypenosides

| Parameter | Optimal Condition | Yield of this compound (%) | Reference |

| Solvent System | 30% Ethanol (B145695) - 20% Ammonium Sulfate | 0.83 | [1] |

| Solid-to-Liquid Ratio | 1:28 (g/mL) | Not specified for XLIX alone | [1] |

| Ultrasonic Time | 52 minutes | Not specified for XLIX alone | [1] |

| Extraction Temperature | 52 °C | Not specified for XLIX alone | [1] |

| Ultrasonic Frequency | 32-40 kHz | Not specified for XLIX alone | [2] |

| Ultrasonic Power | 300-400 W | Not specified for XLIX alone | [2][3] |

Table 2: Macroporous Resin Column Chromatography for Gypenoside Purification

| Parameter | Condition | Efficacy | Reference |

| Resin Type | D101 or AB-8 (Non-polar or weak polar) | Good adsorption and desorption characteristics for saponins | [4][5] |

| Activation | Soaking in 95% ethanol for 24h, followed by washing with distilled water | Prepares resin for optimal performance | [5] |

| Loading Solution | Concentrated crude extract | - | General Practice |

| Elution Solvent | Stepwise gradient of aqueous ethanol (e.g., 20%, 30%, 50%, 70%) | Allows for separation of gypenosides based on polarity | [4][5] |

| Elution Flow Rate | 1-2 Bed Volumes (BV)/hour | Ensures efficient separation | [4] |

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and isolation of this compound from G. pentaphyllum.

Protocol 1: Ultrasound-Assisted Extraction of Total Gypenosides

This protocol outlines the initial extraction of a gypenoside-rich fraction from the dried aerial parts of G. pentaphyllum.

Materials and Equipment:

-

Dried and powdered Gynostemma pentaphyllum

-

80% Ethanol (v/v) in distilled water

-

Ultrasonic bath or probe sonicator (30-40 kHz, 300-400 W)

-

Heating mantle or water bath

-

Filter paper and Buchner funnel

-

Rotary evaporator

Procedure:

-

Preparation of Plant Material: Weigh 100 g of dried, powdered G. pentaphyllum.

-

Solvent Addition: Add the powdered plant material to a flask and add 80% ethanol at a solid-to-liquid ratio of 1:25 (g/mL).

-

Ultrasonic Extraction: Place the flask in an ultrasonic bath preheated to 70°C.[3] Sonicate for 20 minutes at a frequency of 35 kHz and a power of 400 W.[3]

-

Filtration: After extraction, filter the mixture through filter paper using a Buchner funnel to separate the extract from the plant residue.

-

Re-extraction (Optional but Recommended): Repeat the extraction process on the plant residue with fresh 80% ethanol to maximize the yield of gypenosides.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is completely removed. The resulting aqueous solution is the crude gypenoside extract.

Protocol 2: Purification of this compound using Macroporous Resin and Preparative HPLC

This protocol describes the purification of this compound from the crude extract obtained in Protocol 1.

Part A: Macroporous Resin Column Chromatography

Materials and Equipment:

-

Crude gypenoside extract

-

D101 or AB-8 macroporous resin

-

Glass chromatography column

-

Distilled water

-

Ethanol (various concentrations: 20%, 30%, 50%, 70%, 95% v/v in water)

-

Fraction collector

Procedure:

-

Resin Preparation and Packing:

-

Activate the macroporous resin by soaking it in 95% ethanol for 24 hours.

-

Wash the resin thoroughly with distilled water until no ethanol odor remains.

-

Prepare a slurry of the resin in distilled water and pack it into a glass chromatography column.

-

Equilibrate the packed column by washing with 2-3 bed volumes of distilled water.

-

-

Sample Loading:

-

Dilute the crude gypenoside extract with a small amount of distilled water.

-

Load the diluted extract onto the top of the prepared resin column at a flow rate of 1-2 BV/hour.

-

-

Washing:

-

Wash the column with 2-3 bed volumes of distilled water to remove impurities such as sugars and polar compounds.

-

-

Stepwise Elution:

-

Elute the column with a stepwise gradient of increasing ethanol concentrations. Start with 20% ethanol, followed by 30%, 50%, and 70% ethanol.

-

Collect fractions of the eluate using a fraction collector. Gypenosides will typically elute in the higher ethanol concentration fractions.

-

-

Fraction Analysis:

-

Analyze the collected fractions using thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

-

-

Concentration:

-

Pool the fractions rich in this compound and concentrate them using a rotary evaporator to obtain a gypenoside-enriched fraction.

-

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

Materials and Equipment:

-

Gypenoside-enriched fraction

-

Preparative HPLC system with a UV detector

-

C18 preparative HPLC column

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

This compound standard (for retention time comparison)

Procedure:

-

Sample Preparation: Dissolve the gypenoside-enriched fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions (Example):

-

Column: C18, 10 µm, 20 x 250 mm (or similar)

-

Mobile Phase: A gradient of acetonitrile (A) and water (B). The exact gradient will need to be optimized, but a starting point could be a linear gradient from 30% A to 70% A over 40 minutes.

-

Flow Rate: 10-20 mL/min (depending on column size)

-

Detection: UV at 203 nm

-

-

Injection and Fraction Collection:

-

Inject the prepared sample onto the preparative HPLC system.

-

Monitor the chromatogram and collect the peak corresponding to the retention time of the this compound standard.

-

-

Purity Analysis and Final Product:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.

1. PPARα-Dependent Anti-inflammatory Pathway

This compound acts as a selective activator of Peroxisome Proliferator-Activated Receptor-alpha (PPARα).[6][7] Activation of PPARα leads to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[7]

Caption: this compound inhibits NF-κB via PPARα activation.

2. Sirt1/Nrf2 Antioxidant Pathway

This compound can activate the Sirt1/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[8] This activation leads to the inhibition of the NLRP3 inflammasome, a key component of the innate immune response.[8]

Caption: this compound antioxidant and anti-inflammatory pathway.

3. PI3K/AKT/FOXO1 Neuroprotective Pathway

In the context of ischemic stroke, this compound has been shown to provide neuroprotection by activating the PI3K/AKT signaling pathway, which in turn inhibits the transcription factor FOXO1.[9] This cascade promotes neuronal survival and mitochondrial autophagy.[9]

Caption: Neuroprotective signaling pathway of this compound.

References

- 1. Optimization of Ultrasonic-Assisted Aqueous Two-phase Extraction of Gypenosides and Its Hypoglycemic Activity [agris.fao.org]

- 2. CN104324069A - Ultrasonic-assisted combined extraction method for gypenosides and flavone from gynostemma pentaphyllum - Google Patents [patents.google.com]

- 3. Comparison Study on Microwave and Ultrasonic Wave Extraction of Gypenosides from Gynostemma Pentaphyllum (Thunb.) Makino [btbuspxb.com]

- 4. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]